molecular formula C11H14N2OS2 B466789 N-(piperidine-1-carbothioyl)thiophene-2-carboxamide CAS No. 111752-91-1

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide

Cat. No.: B466789
CAS No.: 111752-91-1
M. Wt: 254.4g/mol
InChI Key: XQLYGFBPEWLSOX-UHFFFAOYSA-N
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Description

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C₁₁H₁₄N₂OS₂. It is known for its unique structure, which combines a thiophene ring with a piperidine moiety through a carbothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidine-1-carbothioyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with piperidine and a thiocarbonylating agent. One common method includes the use of thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(piperidine-1-carbothioyl)thiophene-2-carboxamide varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring and piperidine moiety contribute to its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide can be compared with other thiophene-based compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity .

Biological Activity

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring attached to a thiophene-2-carboxamide moiety. Its molecular formula is C11H12N2O2SC_{11}H_{12}N_2O_2S, and it exhibits properties that are conducive to various pharmacological applications.

Research indicates that compounds containing piperidine and thiophene moieties can influence several biological pathways:

  • Enzyme Inhibition : Piperidine derivatives, including this compound, have shown potential in inhibiting enzymes such as kinases, proteases, and hydrolases, which play critical roles in cellular signaling and metabolism .
  • Neurotransmitter Modulation : The compound may affect neurotransmitter uptake, suggesting potential applications in treating central nervous system disorders .
  • Antiviral Activity : Preliminary studies have suggested that thiophene derivatives can inhibit viral entry mechanisms, particularly through interactions with viral proteins .
  • Antineoplastic Effects : The compound has been associated with anti-cancer activity, potentially through the activation of apoptotic pathways involving caspase-3 .

Biological Activity Spectrum

A computer-aided evaluation of biological activity spectra for piperidine derivatives has shown varied probabilities of activity (Pa) against different targets. For instance:

Compound Target Probability of Activity (Pa)
LAS-250Kinases0.642
LAS-251Neurotransmitter uptake0.700
This compoundCaspase-3 inhibitionTBD

These findings indicate the potential for broad-spectrum pharmacological applications, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Study 1: Antiviral Activity

A study investigating the antiviral properties of thiophene derivatives revealed that certain compounds could inhibit the NPC1/EBOV-GP interaction, crucial for viral entry. The tested derivatives demonstrated comparable effects to established antiviral agents .

Study 2: Enzyme Inhibition

Research highlighted the ability of this compound to inhibit various enzymes involved in metabolic pathways, suggesting its utility in modulating metabolic disorders .

Study 3: Neuroprotective Effects

In vivo studies indicated that piperidine derivatives could provide neuroprotective effects by modulating neurotransmitter systems, which may be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders .

Properties

IUPAC Name

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c14-10(9-5-4-8-16-9)12-11(15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLYGFBPEWLSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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